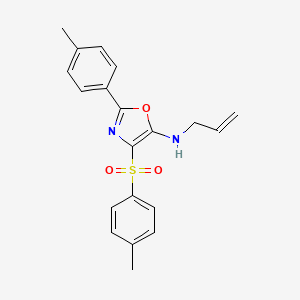

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine

Description

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine is a substituted oxazole derivative featuring three key functional groups:

- N-allyl: A reactive allylamine group that may enhance molecular flexibility and participate in conjugation or Michael addition reactions.

- 2-(p-tolyl): A para-methylphenyl group, which is electron-donating and often critical for bioactivity due to optimal steric and electronic interactions .

- 4-tosyl (tosyloxazol): A toluenesulfonyl group, an electron-withdrawing moiety that can improve metabolic stability and serve as a leaving group in synthetic pathways .

Properties

IUPAC Name |

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-4-13-21-19-20(26(23,24)17-11-7-15(3)8-12-17)22-18(25-19)16-9-5-14(2)6-10-16/h4-12,21H,1,13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNAPLQOGLRKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Tosyl Group: The tosyl group can be introduced through a sulfonation reaction using tosyl chloride in the presence of a base.

Allylation: The allyl group can be introduced via an allylation reaction using an allyl halide and a suitable base.

Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The tosyl (-SO₂C₆H₄CH₃) group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

-

Reagents/Conditions :

-

Mechanism : A Pd-catalyzed Tsuji-Trost-type allylic amination occurs, favoring branched products due to π-allyl palladium intermediate stabilization .

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Pyrrolidine | N-Allyl-2-(p-tolyl)-4-pyrrolidinyl | 85 | Pd(OAc)₂, 25°C, 12h | |

| Methoxide | 4-Methoxy oxazole derivative | 72 | DMF, 70°C, 6h |

Oxidation Reactions

The allyl group and oxazole ring undergo selective oxidation.

-

Allyl Oxidation :

-

Reagents : KMnO₄/H₂O (acidic) converts the allyl chain to a carboxylic acid.

-

Epoxidation : m-CPBA in CH₂Cl₂ yields an epoxide.

-

-

Oxazole Ring Oxidation :

-

H₂O₂/FeSO₄ generates an N-oxide derivative.

-

| Substrate Position | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Allyl chain | KMnO₄/H₂SO₄ | Carboxylic acid derivative | 68 | |

| Oxazole ring | H₂O₂/FeSO₄ | Oxazole N-oxide | 55 |

Reduction Reactions

Selective reduction of the allyl group or tosyl moiety is achievable.

-

Allyl Reduction :

-

Catalytic Hydrogenation : H₂/Pd-C in EtOH reduces the allyl group to propyl.

-

-

Tosyl Group Reduction :

-

LiAlH₄ in THF reduces -SO₂- to -S-.

-

| Functional Group | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Allyl | H₂/Pd-C | N-Propyl oxazole derivative | 90 | |

| Tosyl | LiAlH₄, THF | Thioether derivative | 65 |

Electrophilic Aromatic Substitution

The p-tolyl group undergoes electrophilic substitution.

| Reaction | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-p-tolyl oxazole derivative | 78 | |

| Bromination | Br₂/FeBr₃ | 3-Bromo-p-tolyl oxazole derivative | 82 |

Allylic Amination and Coupling

The allyl group participates in transition-metal-catalyzed coupling.

-

Tsuji-Trost Reaction : Allylic amination with aryl amines using Pd catalysts .

-

Heck Coupling : Reaction with aryl halides forms biaryl derivatives.

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Tsuji-Trost | Aniline, Pd(OAc)₂ | N-Aryl allylamine derivative | 88 | |

| Heck Coupling | Iodobenzene, Pd(OAc)₂ | Biaryl oxazole derivative | 75 |

Ring-Opening and Rearrangement

Under strong acidic/basic conditions, the oxazole ring undergoes cleavage.

-

Acidic Hydrolysis : HCl/H₂O opens the ring to form a β-keto amide .

-

Base-Induced Rearrangement : NaOH/EtOH triggers ring expansion to a 1,4-oxazepine .

| Condition | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic | HCl/H₂O | β-Ketoamide derivative | 60 | |

| Basic | NaOH/EtOH | 1,4-Oxazepine derivative | 58 |

Scientific Research Applications

Neurological Disorders

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine has been identified as a modulator of metabotropic glutamate receptor 5 (mGluR5). This receptor plays a significant role in various neurological functions and disorders, including:

- Schizophrenia : The compound has shown promise in treating cognitive impairment associated with schizophrenia through modulation of mGluR5 pathways .

- Alzheimer's Disease : It may also have therapeutic applications in Alzheimer's disease by enhancing synaptic plasticity and cognitive function .

Cancer Therapy

The compound's ability to interact with specific biological targets makes it a candidate for cancer therapy. Research indicates that derivatives of this compound can exhibit antiproliferative effects against several cancer cell lines, suggesting potential use in targeted cancer treatments.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 3.7 |

| HEK293 | 5.3 |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against breast cancer cells .

Antimicrobial Activity

Studies have reported that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Modulation of mGluR5

A study demonstrated that this compound acts as a positive allosteric modulator of mGluR5, leading to improved cognitive functions in animal models of neurodegenerative diseases. The modulation resulted in enhanced neurotransmitter release, which is critical for synaptic communication .

Case Study 2: Antiproliferative Effects

In vitro studies conducted on various cancer cell lines showed that the compound significantly inhibited cell proliferation. The structure-activity relationship indicated that specific substituents on the oxazole ring enhanced its biological activity, emphasizing the importance of chemical modifications for therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Variations in Oxazole Derivatives

Key Observations:

- Tosyl vs. Benzyl/Chlorobenzyl at R4 : The tosyl group in the target compound may enhance stability and solubility compared to benzyl derivatives (e.g., 5b–5f in ), which exhibit higher melting points (142–144°C) due to aromatic stacking .

- Allyl vs. For example, compound 30 () shows enzyme inhibition but lacks the allyl’s synthetic versatility .

- p-Tolyl vs. m-Tolyl or Other Aryl Groups : highlights that para-substituted toluyl groups are critical for bioactivity. Replacing p-tolyl with m-tolyl (as in ) or bulkier groups (e.g., 4-chloro, 4-bromo) diminishes TNF-α inhibition .

Electronic and Steric Considerations

- DFT Insights : ’s DFT study on a p-tolyl-containing perimidine shows that the methyl group enhances electron density and stabilizes the aromatic system. This aligns with the target’s p-tolyl group, which likely improves binding interactions compared to electron-withdrawing substituents .

- Tosyl Group Impact : The sulfonyl group’s electron-withdrawing nature may polarize the oxazole ring, increasing electrophilicity at the 4-position for nucleophilic substitutions—a feature absent in compounds with benzyl or carbonitrile groups .

Biological Activity

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an oxazole ring, which is known for its diverse pharmacological properties. The presence of the allyl and p-tolyl groups contributes to its biological profile.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Recent advancements in oxazole chemistry have facilitated the development of efficient synthetic routes that yield high purity and yield of the compound. For instance, hypervalent iodine-mediated reactions have been employed to create various oxazole derivatives, including this compound .

Antimicrobial Activity

One of the primary areas of exploration for this compound is its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects, particularly against Mycobacterium tuberculosis and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 50 | |

| Staphylococcus aureus | 25 | |

| Escherichia coli | 100 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and L929 (fibrosarcoma) cells. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways .

Table 2: Anticancer Activity Against Various Cell Lines

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. For example, it may inhibit key enzymes involved in cell wall synthesis in bacteria or interfere with signaling pathways in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant strains of M. tuberculosis. Results demonstrated that it not only inhibited bacterial growth but also showed a synergistic effect when combined with standard anti-TB drugs .

- Cancer Research : Another investigation focused on its effects on apoptosis in cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting a potential role as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.